16alpha-Hydroxyhydrocortisone 16,17-acetonide
Overview
Description
16alpha-Hydroxyhydrocortisone 16,17-acetonide: is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, modified to enhance its potency and stability. This compound is commonly used in topical formulations to treat various skin disorders.
Mechanism of Action
Target of Action
Similar compounds like hydrocortisone are known to target glucocorticoid receptors .
Mode of Action
Hydrocortisone, a related compound, is known to interact with glucocorticoid receptors, influencing immune, inflammatory, and neoplastic conditions .
Biochemical Pathways
It’s known that glucocorticoids like hydrocortisone can affect a variety of pathways, including immune response, inflammation, and cell proliferation .
Pharmacokinetics
Similar compounds are typically absorbed through the skin when applied topically .
Result of Action
Similar compounds like hydrocortisone are known to reduce inflammation and suppress immune responses .
Action Environment
Factors such as the ph of the skin, temperature, and the presence of other substances can potentially influence the action of topical corticosteroids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-Hydroxyhydrocortisone 16,17-acetonide typically involves multiple steps, starting from hydrocortisone. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 16alpha position.
Acetonide Formation: Reaction of the hydroxylated intermediate with acetone to form the acetonide ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Using large reactors to carry out the hydroxylation and acetonide formation.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a reference standard in analytical chemistry.
- Employed in the synthesis of other corticosteroid derivatives.
Biology:
- Studied for its effects on cellular signaling pathways.
- Used in research on inflammation and immune response.
Medicine:
- Applied in the treatment of skin disorders such as eczema and psoriasis.
- Investigated for its potential in treating autoimmune diseases.
Industry:
- Utilized in the formulation of topical creams and ointments.
- Used in the production of pharmaceutical intermediates.
Comparison with Similar Compounds
Fluocinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties.
Triamcinolone Acetonide: Used in similar dermatological applications.
Dexamethasone Acetonide: Known for its potent anti-inflammatory effects.
Uniqueness: 16alpha-Hydroxyhydrocortisone 16,17-acetonide is unique due to its specific hydroxylation and acetonide formation, which enhance its stability and potency compared to other corticosteroids. This makes it particularly effective in topical applications where prolonged action is desired.
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h9,15-17,19-20,25,27H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCSXKIKGHZNL-LECWWXJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-93-7 | |
Record name | 16alpha-Hydroxyhydrocortisone 16,17-acetonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16.ALPHA.-HYDROXYHYDROCORTISONE 16,17-ACETONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKJ3YPH8PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "SYNTHESIS OF CERTAIN C-2 AND C-6 SUBSTITUTED DERIVATIVES OF 9ALPHA-FLUORO-16ALPHA-HYDROXYHYDROCORTISONE 16,17-ACETONIDE."?
A1: The research paper focuses on the synthesis of various derivatives of 9α-Fluoro-16α-Hydroxyhydrocortisone 16,17-acetonide with specific modifications at the C-2 and C-6 positions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.